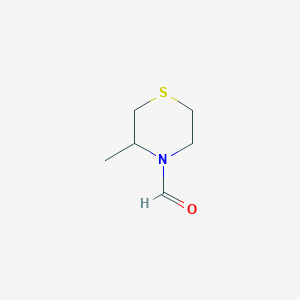
3-Methylthiomorpholine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylthiomorpholine-4-carbaldehyde is a chemical compound that is widely used in scientific research. It is a versatile reagent that can be used for a variety of applications, including the synthesis of other compounds, the study of biochemical and physiological processes, and the development of new drugs. In
Mecanismo De Acción
The mechanism of action of 3-Methylthiomorpholine-4-carbaldehyde is not fully understood, but it is believed to act as a nucleophile, reacting with electrophilic compounds such as carbonyl groups. It can also form covalent bonds with proteins and peptides, leading to modifications in their structure and function.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Methylthiomorpholine-4-carbaldehyde are varied and depend on the specific application. It has been shown to inhibit the growth of certain cancer cells, and to modulate the activity of enzymes involved in the metabolism of drugs. It can also be used to label proteins and peptides for imaging studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Methylthiomorpholine-4-carbaldehyde in lab experiments include its versatility and reactivity, as well as its ability to modify proteins and peptides. However, its use can be limited by its toxicity and the need for specialized equipment and handling procedures.
Direcciones Futuras
There are many potential future directions for the use of 3-Methylthiomorpholine-4-carbaldehyde in scientific research. One area of interest is the development of new drugs based on its reactivity and ability to modify proteins and peptides. It may also be used in the development of new imaging agents for the study of biochemical and physiological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of 3-Methylthiomorpholine-4-carbaldehyde can be achieved through the reaction of morpholine with methylthiol in the presence of a carbonylation agent such as carbon monoxide. The reaction is typically carried out under high pressure and high temperature conditions, and the yield of the product can be improved by using a catalyst such as palladium.
Aplicaciones Científicas De Investigación
3-Methylthiomorpholine-4-carbaldehyde is widely used in scientific research due to its versatility and reactivity. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the study of biochemical and physiological processes, particularly in the field of proteomics. It can be used to modify proteins and peptides, and to study protein-protein interactions.
Propiedades
Número CAS |
111072-96-9 |
|---|---|
Nombre del producto |
3-Methylthiomorpholine-4-carbaldehyde |
Fórmula molecular |
C6H11NOS |
Peso molecular |
145.23 g/mol |
Nombre IUPAC |
3-methylthiomorpholine-4-carbaldehyde |
InChI |
InChI=1S/C6H11NOS/c1-6-4-9-3-2-7(6)5-8/h5-6H,2-4H2,1H3 |
Clave InChI |
QNXYWNNYQADWEB-UHFFFAOYSA-N |
SMILES |
CC1CSCCN1C=O |
SMILES canónico |
CC1CSCCN1C=O |
Sinónimos |
4-Thiomorpholinecarboxaldehyde, 3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



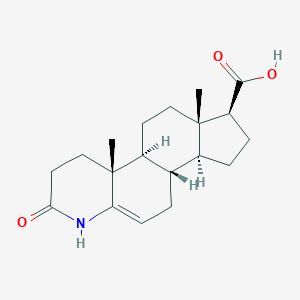
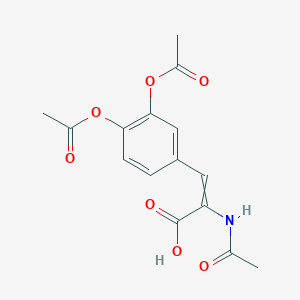
![6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19550.png)
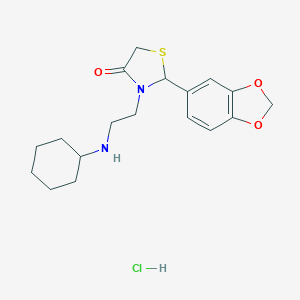
![6-[(2-Tert-butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19552.png)
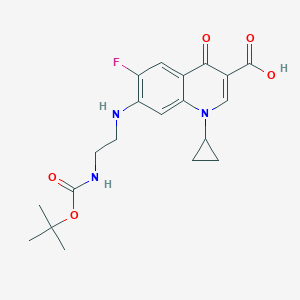
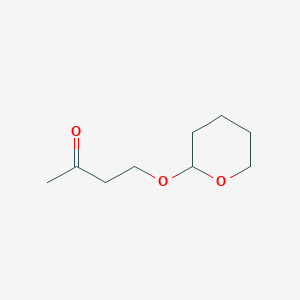
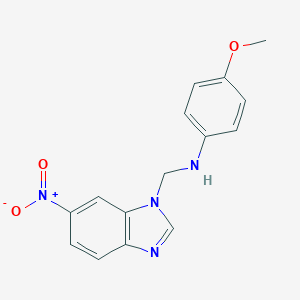
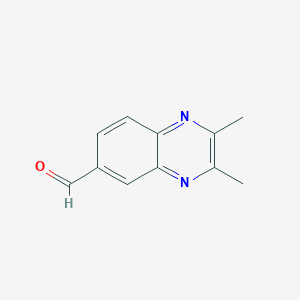
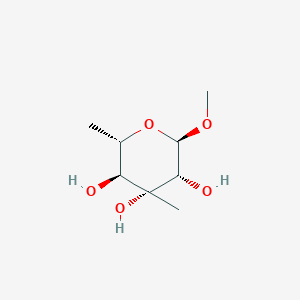
![[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol](/img/structure/B19567.png)
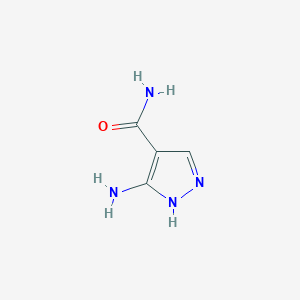
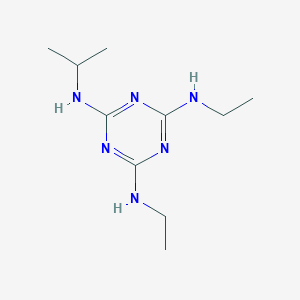
![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B19580.png)